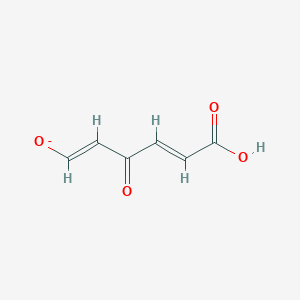
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate is a 6-oxo monocarboxylic acid anion that is the conjugate base of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid.
Aplicaciones Científicas De Investigación
Biodegradation Pathways in Microorganisms : Pseudomonas putida and other microorganisms metabolize biphenyl compounds, producing 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, indicating its role in environmental biodegradation processes (Catelani et al., 1973).
Synthesis and Chemical Reactions : Studies demonstrate the synthesis of various derivatives of 6-oxohexa-2,3-dienoates and their reactions, highlighting the compound's importance in creating functionalized esters and cyclopentanones, which are useful in organic synthesis (Gray et al., 2008).
Enzymatic Activity and Specificity : Research on enzymes like BphD hydrolase and TodF from different bacterial strains reveals their specificity towards various 2-hydroxy-6-oxohexa-2,4-dienoates, contributing to understanding the microbial catabolism of aromatic compounds (Seah et al., 1998).
Synthesis of Natural Products and Pharmaceuticals : The compound's derivatives are used as intermediates in the synthesis of natural products like elaiolide, illustrating its significance in medicinal chemistry (Morita & Kuwahara, 2007).
Metabolic Studies in Microorganisms : The compound plays a role in the metabolic pathways of various compounds in microorganisms, such as benzoate and methylbenzoates, showing its ecological and biochemical relevance (Murray et al., 1972).
Propiedades
Nombre del producto |
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate |
|---|---|
Fórmula molecular |
C6H5O4- |
Peso molecular |
141.1 g/mol |
Nombre IUPAC |
(1E,4E)-6-hydroxy-3,6-dioxohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C6H6O4/c7-4-3-5(8)1-2-6(9)10/h1-4,7H,(H,9,10)/p-1/b2-1+,4-3+ |
Clave InChI |
RJJITLLPAKUQGB-MVJNYCIBSA-M |
SMILES isomérico |
C(=C/C(=O)O)\C(=O)/C=C/[O-] |
SMILES canónico |
C(=CC(=O)O)C(=O)C=C[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



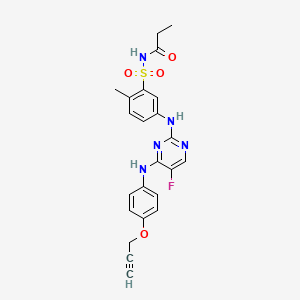

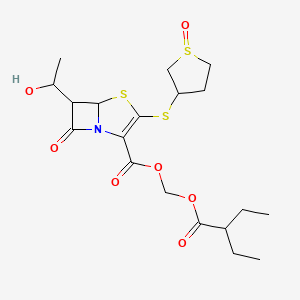

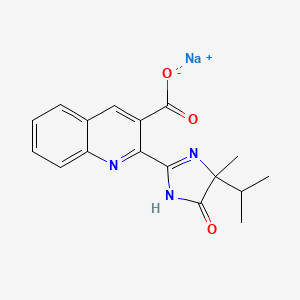


![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)
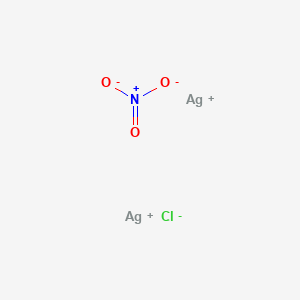
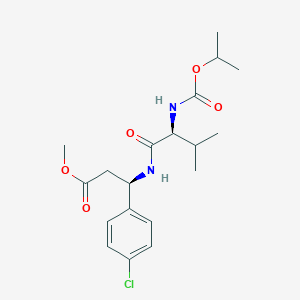

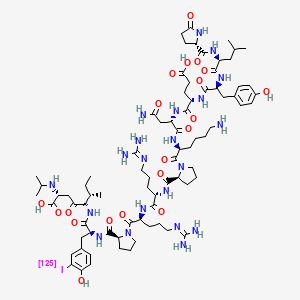
![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)
